molecular formula C54H66O6 B1345990 1,4-Benzenedicarboxylic acid, bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) ester CAS No. 57569-40-1

1,4-Benzenedicarboxylic acid, bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) ester

Cat. No. B1345990
CAS RN: 57569-40-1
M. Wt: 811.1 g/mol
InChI Key: JWXSMZJIYUUXSV-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-Benzenedicarboxylic acid, also known as terephthalic acid . Terephthalic acid is a common monomer used in the production of polyethylene terephthalate (PET), a type of plastic . The compound you mentioned has additional functional groups attached to the benzene ring, which could potentially alter its properties and uses.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would likely have a large molecular weight .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the ester groups and the large, bulky tert-butyl groups . It’s predicted to have a boiling point of 388.3±22.0 °C and a density of 1.273±0.06 g/cm3 .

Scientific Research Applications

Mechanisms of Acidolysis in Lignin Model Compounds

T. Yokoyama (2015) reviewed the acidolysis mechanisms of lignin model compounds, revealing variations in reaction pathways based on compound structure, notably between C6-C2 and C6-C3 model compounds. The presence of a γ-hydroxymethyl group significantly alters the reaction mechanism, highlighting the intricacy of lignin breakdown processes (Yokoyama, 2015).

Biosources and Bioactivities of 2,4-DTBP and Analogs

Zhao et al. (2020) comprehensively reviewed the natural occurrence and bioactivities of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs. Despite its widespread presence in various species and potent toxicity, the reasons behind the production of these autotoxic phenols by organisms remain unclear. This review underscores the complexity and the dual nature of these compounds as both a major constituent in essential oils and a potent toxin (Zhao et al., 2020).

Thermophysical Properties of Ethers in Fuel Additives

Marsh et al. (1999) presented a detailed review of the thermophysical properties of ethers like MTBE and TAME, commonly used as fuel additives. The review cataloged extensive research data, emphasizing the need for accurate property measurements to optimize the use of these ethers in enhancing fuel efficiency and reducing pollution (Marsh et al., 1999).

Carcinogenicity and Toxicity of BPA Alternatives

Den Braver-Sewradj et al. (2020) examined the health implications of BPA alternatives used in consumer products. The review identified significant data gaps and limited information on the health effects of these alternatives, stressing the need for comprehensive evaluations to ensure consumer safety (Den Braver-Sewradj et al., 2020).

properties

IUPAC Name

bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66O6/c1-31-21-37(45(55)41(25-31)51(5,6)7)29-39-23-33(3)27-43(53(11,12)13)47(39)59-49(57)35-17-19-36(20-18-35)50(58)60-48-40(24-34(4)28-44(48)54(14,15)16)30-38-22-32(2)26-42(46(38)56)52(8,9)10/h17-28,55-56H,29-30H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXSMZJIYUUXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C3=CC=C(C=C3)C(=O)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069195
Record name Bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedicarboxylic acid, bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] ester

CAS RN

57569-40-1
Record name 1,4-Bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] 1,4-benzenedicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) ester
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] ester
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Record name Bis(2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methylphenyl) terephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl] terephthalate
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